Cas no 82772-93-8 (2,6-Dichloro-4-methoxybenzaldehyde)

2,6-Dichloro-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring chloro and methoxy functional groups at the 2, 6, and 4 positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in electrophilic aromatic substitution and cross-coupling reactions, making it valuable for constructing complex molecular frameworks. The electron-withdrawing chloro groups and electron-donating methoxy group contribute to its unique electronic properties, facilitating selective transformations. High purity grades are available to ensure consistent performance in sensitive applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2,6-Dichloro-4-methoxybenzaldehyde structure
82772-93-8 structure
Product Name:2,6-Dichloro-4-methoxybenzaldehyde
CAS No:82772-93-8
MF:C8H6Cl2O2
MW:205.03804063797
MDL:MFCD12024958
CID:1118411
PubChem ID:14771759
Update Time:2025-05-20

2,6-Dichloro-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-methoxybenzaldehyde
    • 2,6-Dichloro-4-methoxybenzaldehyde (ACI)
    • 2,6-Dichloro-4-methyloxybenzaldehyde
    • AB93177
    • VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • MFCD12024958
    • AKOS022693183
    • DB-302508
    • CK-0714
    • EN300-118532
    • Benzaldehyde, 2,6-dichloro-4-methoxy-
    • 82772-93-8
    • SCHEMBL207231
    • Z1269136118
    • 2,6-dichloro-4-methoxy-benzaldehyde
    • CS-0150479
    • MDL: MFCD12024958
    • Inchi: 1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
    • InChI Key: VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • SMILES: O=CC1C(Cl)=CC(OC)=CC=1Cl

Computed Properties

  • Exact Mass: 203.9744848g/mol
  • Monoisotopic Mass: 203.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.376±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.043 g/l) (25 º C),

2,6-Dichloro-4-methoxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GP785-250mg
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abcr
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2,6-Dichloro-4-methoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
1.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Reference
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
3.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Reference
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Reference
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, reflux; reflux → rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Reference
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Production Method 5

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Reference
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Reference
Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor
Dettmann, Sandra, 2006, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethyl carbonate ;  rt → 90 °C; 90 °C → rt
2.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
2.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Reference
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Production Method 8

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
3.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
4.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Reference
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
2.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Reference
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

2,6-Dichloro-4-methoxybenzaldehyde Raw materials

2,6-Dichloro-4-methoxybenzaldehyde Preparation Products

2,6-Dichloro-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:82772-93-8)2,6-Dichloro-4-methoxybenzaldehyde
Order Number:A856440
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:00
Price ($):246.0
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Additional information on 2,6-Dichloro-4-methoxybenzaldehyde

Comprehensive Analysis of 2,6-Dichloro-4-methoxybenzaldehyde (CAS No. 82772-93-8): Properties, Applications, and Industry Trends

2,6-Dichloro-4-methoxybenzaldehyde (CAS No. 82772-93-8) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This aromatic aldehyde, characterized by its methoxy and dichloro functional groups, has garnered significant attention due to its role as a key intermediate in synthesizing high-value compounds. With the growing demand for fine chemicals and custom synthesis, this compound has become a focal point for researchers and manufacturers alike.

One of the most frequently searched questions about 2,6-Dichloro-4-methoxybenzaldehyde revolves around its synthetic routes and purity standards. The compound is typically synthesized via controlled chlorination of 4-methoxybenzaldehyde, followed by purification processes to achieve >98% purity, as required by industries such as pharmaceutical intermediates and flavor & fragrance production. Recent advancements in green chemistry have also prompted investigations into eco-friendly catalytic methods to reduce waste generation during synthesis.

In the context of drug discovery, 2,6-Dichloro-4-methoxybenzaldehyde serves as a critical building block for heterocyclic compounds with potential biological activity. Its structural motifs are found in molecules under study for antimicrobial and anti-inflammatory properties, aligning with the global trend toward targeted therapeutics. Analytical techniques like HPLC and NMR spectroscopy are essential for quality control, ensuring batch-to-batch consistency—a top priority for GMP-compliant manufacturers.

The compound's stability under various storage conditions is another hot topic among users. Proper handling recommendations include storage in amber glass containers at controlled room temperature to prevent degradation. Additionally, its solubility profile—soluble in organic solvents like ethanol and acetone but insoluble in water—makes it suitable for specific formulation development processes. These characteristics are particularly relevant for researchers exploring nanomaterial coatings or polymeric matrices in advanced material science.

From an industrial perspective, the supply chain dynamics of 82772-93-8 reflect broader trends in specialty chemicals markets. With increasing emphasis on supply chain resilience, manufacturers are adopting dual-sourcing strategies for this intermediate. Regulatory compliance, including REACH and FDA guidelines, further shapes its commercial availability. Recent patents involving derivatives of this compound highlight its relevance in intellectual property-driven sectors like crop protection chemicals and electronic materials.

Emerging applications in photocatalysis and OLED materials have expanded the compound's utility beyond traditional domains. Researchers are investigating its electron-withdrawing properties for designing organic semiconductors, coinciding with the surge in demand for flexible electronics. Such interdisciplinary applications demonstrate how 2,6-Dichloro-4-methoxybenzaldehyde bridges gaps between chemistry, physics, and engineering—a fact increasingly reflected in cross-disciplinary literature.

Environmental considerations surrounding chlorinated compounds have led to rigorous biodegradability studies of this material. While not classified as hazardous under current regulations, proper waste management protocols are recommended during industrial use. This aligns with the sustainability metrics now being applied across chemical industries, where life cycle assessment tools evaluate compounds like 82772-93-8 for their environmental footprint.

For analytical chemists, method development for trace impurity detection in 2,6-Dichloro-4-methoxybenzaldehyde remains an active research area. Advanced techniques such as LC-MS and GC-MS are being optimized to detect sub-0.1% impurities that could affect downstream applications. This precision aligns with the pharmaceutical industry's push toward quality by design (QbD) principles in intermediate production.

The global market for 4-methoxybenzaldehyde derivatives continues to grow, with 82772-93-8 maintaining a niche but crucial position. Regional production hubs in Asia, Europe, and North America reflect varying capacities for high-purity synthesis, influencing pricing and availability. Market analysts correlate demand fluctuations with trends in generic drug manufacturing and specialty agrochemicals, making this compound an interesting indicator of broader chemical industry health.

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Amadis Chemical Company Limited
(CAS:82772-93-8)2,6-Dichloro-4-methoxybenzaldehyde
A856440
Purity:99%
Quantity:5g
Price ($):246.0
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